N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research focuses on the innovative synthesis methods and characterization of compounds with similar structures. For instance, the synthesis of carbon-11 labeled compounds employing Pd(0)-mediated rapid cross-coupling reactions reveals the potential of these compounds in medicinal chemistry, particularly in imaging and diagnostic applications (Takashima-Hirano et al., 2012). Another study outlines the creation of novel fused oxazapolycyclic skeletons, highlighting the compound's relevance in developing materials with unique photophysical properties (Petrovskii et al., 2017).
Biological Activities
The biological activities of sulfonamide derivatives, including those structurally related to the target compound, have been extensively explored. Research demonstrates their potential in addressing critical challenges in health and agriculture. For example, derivatives have been synthesized to evaluate their herbicidal activity, underscoring the agricultural implications (Hosokawa et al., 2001). Furthermore, sulfonamide compounds have been studied for their inhibitory effects on human carbonic anhydrases, showcasing their pharmaceutical applications (Akbaba et al., 2014).
Material Science Applications
The compound and its derivatives also find applications in material science, especially in the development of new polymeric and composite materials. Research into the regioselectivity of bromination of related structures paves the way for novel synthetic pathways that can lead to materials with tailored properties (Pankratov et al., 2004).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16-7-11-24-22(13-16)27(2)25(28)21-15-19(9-12-23(21)31-24)26-32(29,30)20-10-8-17-5-3-4-6-18(17)14-20/h7-15,26H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZYXRCQFWLIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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